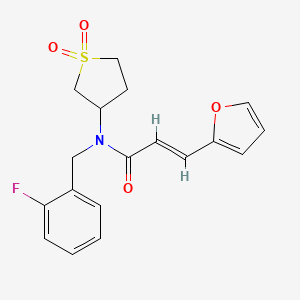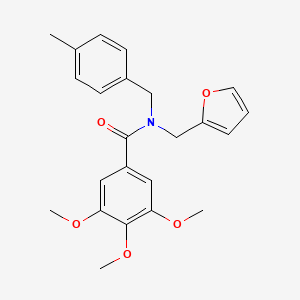
2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using allyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methoxybenzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxybenzyl)-1H-benzimidazole: Lacks the prop-2-en-1-yl group.
1-(prop-2-en-1-yl)-1H-benzimidazole: Lacks the methoxybenzyl group.
2-(4-methoxyphenyl)-1H-benzimidazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to the presence of both the methoxybenzyl and prop-2-en-1-yl groups. These groups may confer unique chemical and biological properties, making the compound a valuable subject for further research and development.
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h3-11H,1,12-13H2,2H3 |
InChI Key |
LYRZXZDBLPIXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11415099.png)
![3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11415103.png)
![Methyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11415111.png)
![2-(2-Hydroxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B11415112.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11415115.png)

![N-[(4-Methoxyphenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide](/img/structure/B11415128.png)
![3-methyl-1-oxo-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11415139.png)
![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415151.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415159.png)
![1H-1,3-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B11415165.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11415173.png)
![1,3-bis[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415176.png)
